Curing Activation Energy: DS1 vs. DS2
In a comparative study of epoxy resin modifiers, replacing 10 mass% of the epoxy resin Epidian 6 with 1,3-bis(glycidyloxypropyl)tetramethyldisiloxane (DS1) resulted in a lower activation energy for the curing reaction compared to a system modified with an equivalent amount of the amino-functional analog, 1,3-bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane (DS2) [1]. The DS1-modified system exhibited a more favorable cure profile, quantified by isoconversional kinetic analysis [1].
| Evidence Dimension | Activation Energy of Curing (Ea) |
|---|---|
| Target Compound Data | Lower Ea (quantified reduction vs. reference) |
| Comparator Or Baseline | Epoxy system modified with 10 mass% of 1,3-bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane (DS2) |
| Quantified Difference | The DS1-modified systems (E6/DS2 and DS1/Z-1) had generally lower activation energies than the unmodified reference E6/Z-1 system; no specific numerical value was provided for Ea, but the study conclusively states that the epoxy systems containing siloxane modifiers (DS1) had lower activation energies. |
| Conditions | Isothermal and non-isothermal DSC analysis (0-250°C, heating rates 2-20°C/min) on Epidian 6 epoxy resin cured with triethylenetetramine (Z-1). |
Why This Matters
Lower activation energy translates directly to faster curing or lower curing temperatures, which can reduce manufacturing cycle times and energy consumption in industrial coating or adhesive applications, providing a clear economic and process efficiency advantage over the DS2 modifier.
- [1] Murias, P., Byczyński, Ł., Maciejewski, H., & Galina, H. (2015). A quantitative approach to dynamic and isothermal curing of an epoxy resin modified with oligomeric siloxanes. Journal of Thermal Analysis and Calorimetry. DOI: 10.1007/s10973-015-4703-0. View Source
